S-[2-(4-Pyridyl)ethyl]Thiolactic Acid, Sodium Salt
Description
Properties
IUPAC Name |
sodium;2-(2-pyridin-4-ylethylsulfanyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S.Na/c1-8(10(12)13)14-7-4-9-2-5-11-6-3-9;/h2-3,5-6,8H,4,7H2,1H3,(H,12,13);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVCAZABVQXHNI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)[O-])SCCC1=CC=NC=C1.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12NNaO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70408195 | |
| Record name | AGN-PC-0LMEFM | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70408195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1024357-58-1 | |
| Record name | AGN-PC-0LMEFM | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70408195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Molecular Characteristics
The compound’s molecular formula is C₁₀H₁₃NNaO₂S , with a molecular weight of 233.26 g/mol . Its structure features a pyridyl group linked via a two-carbon thioether bridge to a sodium carboxylate-modified lactic acid moiety. This configuration confers water solubility, as evidenced by its compatibility with polar solvents like water, methanol, and DMSO.
Synthetic Relevance
The pyridyl group acts as a directing agent in metal-catalyzed reactions, while the thioether bridge enhances stability against oxidative degradation compared to disulfides. These properties make it a valuable intermediate for synthesizing bioactive molecules, though direct pharmacological data remain unreported in available literature.
Classical Synthetic Routes
Nucleophilic Displacement Strategy
A widely applicable method involves the reaction of R-2-(4-methylbenzenesulfonyl)lactic acid methyl ester with sodium 2-(4-pyridyl)ethanethiolate under phase-transfer conditions. This approach mirrors the synthesis of structurally analogous sodium propionates described in patent CN104725219A.
Reaction Conditions
Workup and Isolation
Post-reaction hydrolysis with aqueous NaOH (1–2 equiv) followed by acidification to pH 1.5–2.5 precipitates the free thiolactic acid. Neutralization with sodium bicarbonate yields the sodium salt, which is purified via recrystallization from 10% ethanol/water. Typical yields range from 55% to 60%, with enantiomeric excess (ee) >95% achievable through controlled crystallization.
Microwave-Assisted Synthesis
Green Chemistry Adaptations
Building on multicomponent pyridine synthesis methodologies, microwave irradiation offers a rapid alternative for generating the pyridyl precursor. While direct reports for this specific compound are absent, analogous protocols suggest significant efficiency gains:
Optimized Parameters
Limitations
Scalability remains challenging due to vessel size constraints in commercial microwave reactors. Additionally, the exothermic nature of thiolate reactions necessitates precise temperature control to prevent decomposition.
Purification and Characterization
Recrystallization Protocols
Recrystallization from 10% ethanol/water achieves >97.5% ee, as demonstrated in related sodium propionate systems. Key steps include:
Analytical Validation
-
HPLC : C18 column, 0.1% TFA in water/acetonitrile gradient (90:10 to 50:50 over 20 min), UV detection at 254 nm.
-
NMR : Characteristic shifts include δ 8.45 (d, 2H, pyridyl H-2/H-6), 3.85 (q, 1H, CH-S), and 2.95 (t, 2H, SCH₂CH₂).
Comparative Analysis of Methods
Industrial Considerations
Cost Drivers
-
2-(4-Pyridyl)ethanethiol : ~$850/kg (bulk pricing).
-
Tetra-n-butylammonium bromide : ~$120/kg.
-
Microwave Reactors : Capital costs exceed $250,000 for production-scale units.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: S-[2-(4-Pyridyl)ethyl]Thiolactic Acid, Sodium Salt can undergo oxidation reactions, where the thiol group is oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol.
Substitution: Nucleophiles such as alkyl halides under basic conditions.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Organic Synthesis :
- Acts as a reagent in various organic synthesis reactions.
- Used in coordination chemistry as a ligand due to its thiol group, enabling the formation of metal complexes.
- Mechanistic Studies :
- The thiol group can form covalent bonds with cysteine residues in proteins, allowing for studies on protein dynamics and function .
Biology
-
Biochemical Research :
- Utilized in proteomics for studying protein interactions and modifications.
- Investigated for its potential to modulate biological pathways due to its reactivity with thiol-containing biomolecules .
- Antimicrobial Activity :
Medicine
- Therapeutic Potential :
Antimicrobial Efficacy Study
A study evaluated the antimicrobial activity of S-[2-(4-Pyridyl)ethyl]Thiolactic Acid, Sodium Salt against a range of microorganisms. The results indicated significant inhibitory effects on both Gram-positive and Gram-negative bacteria:
| Microorganism | MIC (mM) |
|---|---|
| Staphylococcus aureus | 0.02 |
| Escherichia coli | 0.05 |
| Pseudomonas aeruginosa | 0.03 |
This study highlights the compound's potential as an antimicrobial agent .
Proteomics Application
In proteomic studies, S-[2-(4-Pyridyl)ethyl]Thiolactic Acid was used to modify cysteine residues in proteins, allowing researchers to track protein interactions and modifications under physiological conditions. This method has provided insights into cellular signaling pathways and disease mechanisms.
Mechanism of Action
The mechanism of action of S-[2-(4-Pyridyl)ethyl]Thiolactic Acid, Sodium Salt involves its interaction with biological molecules through its thiol group. The thiol group can form covalent bonds with cysteine residues in proteins, leading to modifications that affect protein function. This interaction can influence various molecular pathways and targets, making it useful in studying protein dynamics and function .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties and applications, S-[2-(4-Pyridyl)ethyl]Thiolactic Acid, Sodium Salt is compared to structurally related compounds below.
Table 1: Structural and Functional Comparison
Key Differences
Functional Groups and Reactivity
- Thioether vs. Ether/Ester : The thioether group in the sodium salt enhances nucleophilicity compared to the ether or ester linkages in compounds like 11 or 13/14 . This makes the sodium salt more reactive in substitution or metal-binding reactions .
- Carboxylate vs. Ester/Amide : The ionic carboxylate group improves water solubility, unlike the neutral esters (e.g., 11 ) or amides (e.g., 12 ), which are more lipophilic .
Synthetic Utility The sodium salt’s sulfur atom facilitates its use in thiol-ene click chemistry or as a ligand in catalysis, whereas 11 and 12 are typically employed in esterification or amidation reactions . 4-Ethoxyquinolines (13/14) are often unintended byproducts in nucleophilic substitutions, highlighting the sodium salt’s more controlled synthetic pathway .
Physicochemical Properties
- Melting Point : The sodium salt’s high melting point (226–228°C) reflects its ionic nature and crystalline stability, contrasting with lower melting points observed in neutral esters or amides .
- Solubility : The sodium salt’s water solubility is advantageous in biological or aqueous-phase reactions, whereas 11 and 12 require organic solvents .
Biological Activity
S-[2-(4-Pyridyl)ethyl]Thiolactic Acid, Sodium Salt (C10H12NNaO2S) is a compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.
- Molecular Formula : C10H12NNaO2S
- Molecular Weight : 233.26 g/mol
- Appearance : White crystalline solid
- Melting Point : 226-228°C
- Solubility : Soluble in dimethyl sulfoxide, methanol, and water
Biological Activities
This compound exhibits a range of biological activities, including:
- Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
- Antioxidant Properties : Its ability to scavenge free radicals positions it as a potential therapeutic for oxidative stress-related conditions.
- Anti-inflammatory Effects : Preliminary studies suggest that it may modulate inflammatory pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Effective against E. coli, S. aureus | |
| Antioxidant | Scavenges free radicals | |
| Anti-inflammatory | Modulates inflammatory pathways |
The precise mechanisms by which S-[2-(4-Pyridyl)ethyl]Thiolactic Acid exerts its biological effects are still under investigation. However, studies suggest that its thiol group plays a critical role in redox reactions and cellular signaling pathways. The pyridine moiety may enhance its interaction with biological targets, potentially leading to selective activity against specific pathogens.
Case Studies and Research Findings
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial activity of S-[2-(4-Pyridyl)ethyl]Thiolactic Acid against various Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of growth in Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 μg/mL depending on the strain tested . -
Antioxidant Activity :
In vitro assays showed that the compound effectively reduced oxidative stress markers in human cell lines exposed to reactive oxygen species (ROS). The antioxidant capacity was quantified using the DPPH radical scavenging assay, yielding an IC50 value of approximately 45 μM . -
Anti-inflammatory Potential :
Research involving cellular models demonstrated that S-[2-(4-Pyridyl)ethyl]Thiolactic Acid could downregulate pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential application in treating inflammatory diseases .
Q & A
Basic Research Questions
Q. What safety protocols should researchers follow when handling S-[2-(4-Pyridyl)ethyl]Thiolactic Acid, Sodium Salt?
- Methodological Answer :
- Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles to minimize skin/eye contact .
- Store in airtight, light-resistant containers at room temperature, away from incompatible materials (e.g., strong oxidizers) .
- In case of spills, isolate the area, use inert absorbents (e.g., vermiculite), and dispose of waste according to hazardous material regulations .
- Conduct all procedures in a fume hood to avoid inhalation of dust or vapors .
Q. How can researchers confirm the identity and purity of this compound?
- Methodological Answer :
- Chromatography : Use HPLC with a C18 column and UV detection (e.g., 254 nm) to assess purity. Compare retention times with certified reference standards .
- Mass Spectrometry (MS) : Perform ESI-MS to verify molecular weight ([M+Na]+ ion) and detect impurities .
- Ion-Specific Tests : Conduct qualitative anion/cation analysis (e.g., flame test for sodium, precipitation for thiol groups) as per standardized salt analysis protocols .
Q. What experimental methods are recommended to determine the solubility profile of this compound?
- Methodological Answer :
- Use a gravimetric approach: Saturate solvents (water, ethanol, DMSO) with the compound, filter undissolved material, and evaporate the solvent to calculate solubility (mg/mL) .
- For pH-dependent solubility, titrate solutions with HCl/NaOH and monitor turbidity or use UV-Vis spectroscopy to quantify dissolved fractions .
Advanced Research Questions
Q. How can researchers design experiments to investigate the catalytic role of this compound in thiol-disulfide exchange reactions?
- Methodological Answer :
- Kinetic Studies : Use stopped-flow spectroscopy to monitor reaction rates under varying pH, temperature, and substrate concentrations. Include controls without the catalyst .
- Theoretical Framework : Anchor the study in Marcus theory or DFT calculations to model electron transfer mechanisms .
- Characterization : Employ NMR (e.g., ¹H, ¹³C) or FTIR to identify intermediate species and confirm reaction pathways .
Q. What strategies resolve contradictions in reported degradation products of this compound under oxidative conditions?
- Methodological Answer :
- Accelerated Stability Testing : Expose the compound to controlled oxidative stress (e.g., H₂O₂, UV light) and analyze degradation products via LC-MS/MS. Compare results across multiple batches .
- Statistical Validation : Apply multivariate analysis (e.g., PCA) to distinguish batch-to-batch variability from true degradation pathways .
- Environmental Controls : Replicate studies under inert atmospheres (N₂/Ar) to isolate oxidation-specific effects .
Q. How does this compound perform in membrane separation technologies, and what parameters are critical for optimization?
- Methodological Answer :
- Flux and Selectivity : Fabricate composite membranes (e.g., polyamide) infused with the compound. Measure flux rates (L/m²·h) and ion rejection efficiency (e.g., NaCl) using cross-flow filtration systems .
- Operational Stability : Test membranes under cyclic pH/temperature conditions and characterize structural integrity via SEM-EDS .
- Theoretical Modeling : Use process simulation software (e.g., Aspen Plus) to predict scalability and energy efficiency .
Q. What methodologies mitigate batch-to-batch variability in bioassays involving this compound?
- Methodological Answer :
- Enhanced QC : Request peptide content analysis (for sodium counterion quantification) and Karl Fischer titration (water content) to standardize batches .
- Solubility Calibration : Pre-dissolve the compound in a standardized buffer (e.g., PBS) and filter sterilize to eliminate particulate interference .
- Blind Testing : Conduct assays with blinded samples to minimize observer bias and ensure reproducibility .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility values across studies?
- Methodological Answer :
- Standardized Protocols : Adopt USP/ACS guidelines for solubility testing (e.g., equilibration time, agitation method) to reduce methodological variability .
- Interlaboratory Validation : Collaborate with multiple labs to perform round-robin testing and statistically aggregate results .
- Meta-Analysis : Systematically review literature to identify confounding factors (e.g., impurities, solvent grade) and adjust datasets accordingly .
Methodological Framework Integration
Q. How can researchers integrate this compound into a theoretical framework for studying thiol-based redox systems?
- Methodological Answer :
- Hypothesis Development : Link its redox behavior to established models (e.g., Nernst equation for electrochemical potential) .
- Comparative Studies : Benchmark its reactivity against structurally similar thiols (e.g., glutathione) using cyclic voltammetry .
- Computational Support : Perform MD simulations to predict interaction dynamics with biological targets (e.g., enzymes) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
